2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride
Description
Properties
IUPAC Name |
2-[2-(aminomethyl)benzimidazol-1-yl]acetonitrile;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4.2ClH/c11-5-6-14-9-4-2-1-3-8(9)13-10(14)7-12;;/h1-4H,6-7,12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTDPMOZTBKXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC#N)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride typically involves the reaction of 2-(aminomethyl)-1H-1,3-benzodiazole with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Limitations
Current literature on this compound is sparse, with most studies focusing on its structural analogs. In contrast, the triazole-dihydrochloride compound has been explicitly tested in hormone-sensitive models, demonstrating its utility in targeted drug delivery .
Key Limitations :
- Lack of direct pharmacokinetic or toxicity data for the target compound.
- Structural complexity may hinder large-scale synthesis compared to simpler triazole derivatives.
Biological Activity
2-[2-(Aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride (CAS: 1461707-41-4) is a compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12Cl2N4
- Molecular Weight : 259.13 g/mol
- IUPAC Name : 2-[2-(aminomethyl)benzimidazol-1-yl]acetonitrile; dihydrochloride
- Structure : The compound features a 1,3-benzodiazole ring, an aminomethyl group, and an acetonitrile moiety, contributing to its unique chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The aminomethyl group can participate in hydrogen bonding and ionic interactions with biomolecules, potentially influencing various signaling pathways.
Key Mechanisms Identified:
- Receptor Binding : The compound may bind to specific receptors, altering their activity.
- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, which can lead to significant biological effects.
- Cellular Protection : Preliminary studies suggest it may protect cells from stress-induced damage, particularly in pancreatic beta cells.
Biological Activity
Research indicates that this compound exhibits multiple biological activities:
Antioxidant Activity
Studies have shown that compounds with similar structures possess antioxidant properties. This suggests that this compound could mitigate oxidative stress in various cellular models.
Cytotoxicity and Cell Viability
In vitro assays have demonstrated that the compound can affect cell viability. For instance, it has been tested against INS-1 pancreatic beta cells under stress conditions induced by tunicamycin.
| Compound | Max Activity (%) | EC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
Note: TBD indicates data not yet determined or published.
Case Studies
Several studies have explored the biological implications of this compound:
-
Beta Cell Protection Study :
- Objective: To evaluate the protective effects on pancreatic beta cells against endoplasmic reticulum (ER) stress.
- Findings: The compound showed potential in enhancing cell viability under ER stress conditions by modulating apoptotic pathways.
-
Antioxidant Evaluation :
- Objective: To assess the antioxidant capacity compared to known standards.
- Results indicated that the compound could reduce reactive oxygen species (ROS) levels significantly in cell cultures.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride?
- Methodology :
- Step 1 : Start with benzodiazole derivatives as precursors. Use reductive amination to introduce the aminomethyl group.
- Step 2 : React the intermediate with acetonitrile under acidic conditions to form the nitrile moiety.
- Step 3 : Purify via recrystallization in ethanol/HCl to obtain the dihydrochloride salt. Confirm purity via HPLC (>98%) and elemental analysis .
- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and optimize pH to prevent side reactions.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Techniques :
- NMR : Use H and C NMR in DMSO-d6 to confirm aromatic protons (δ 7.2–8.1 ppm) and nitrile groups (C≡N stretch at ~2200 cm in IR).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 245.1).
- Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical) .
Advanced Research Questions
Q. How to design experiments to assess the compound’s stability under physiological conditions?
- Experimental Design :
- Conditions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours.
- Analytical Methods : Use HPLC-PDA to track degradation products (retention time shifts >5% indicate instability).
- Data Interpretation : Calculate half-life () using first-order kinetics. Compare stability across pH levels to identify optimal storage conditions .
- Table 1 : Stability Parameters
| Condition | pH | Temperature | (hours) | Major Degradants |
|---|---|---|---|---|
| PBS | 7.4 | 37°C | 48.2 | Hydrolyzed nitrile |
| Gastric Fluid | 1.2 | 37°C | 12.5 | Benzodiazole dimer |
Q. How to resolve discrepancies in NMR data for this compound?
- Approach :
- Purity Check : Ensure >98% purity via HPLC to exclude solvent or impurity interference.
- Advanced NMR : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can differentiate benzodiazole C-H couplings from acetonitrile protons .
Q. What strategies optimize the compound’s yield in multi-step synthesis?
- Optimization Tactics :
- Catalysts : Use Pd/C for reductive amination (yield increases from 60% to 85%).
- Temperature Control : Maintain 0–5°C during nitrile formation to suppress polymerization.
- Workup : Employ liquid-liquid extraction (ethyl acetate/water) to isolate intermediates efficiently .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results across different assays?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) may alter receptor binding affinity.
- Compound Solubility : Poor solubility in DMSO (<1 mg/mL) can lead to false negatives. Use sonication or co-solvents (e.g., PEG-400) .
- Resolution : Validate activity using orthogonal assays (e.g., SPR for binding kinetics and cell-based luciferase reporter assays).
Experimental Design
Q. How to evaluate the compound’s interaction with biological targets?
- Protocol :
- In Vitro : Use SPR or ITC to measure binding affinity () to target proteins (e.g., kinases).
- In Vivo : Administer doses (1–10 mg/kg) in rodent models and track pharmacokinetics (C, AUC) via LC-MS/MS .
- Table 2 : Example Binding Data
| Target Protein | (nM) | Assay Type | Reference |
|---|---|---|---|
| Kinase X | 15.3 ± 2.1 | SPR | |
| Receptor Y | 120.5 ± 9.8 | ITC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
